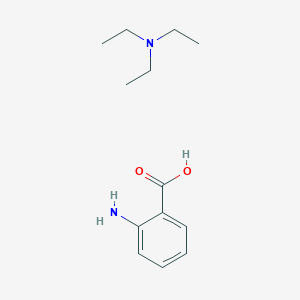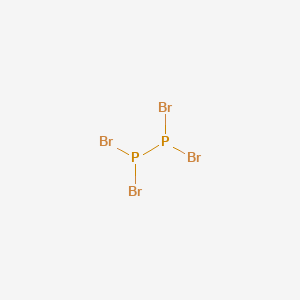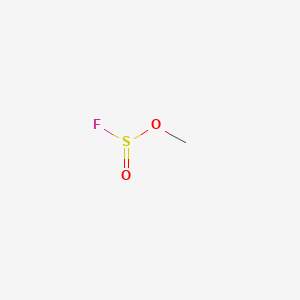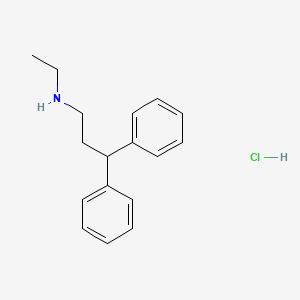
3,3-Diphenyl-N-ethylpropylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diphenyl-N-ethylpropylamine hydrochloride is a chemical compound with the molecular formula C17H21N.ClH and a molecular weight of 275.85 g/mol . This compound is a derivative of diphenylpropylamine and is often used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diphenyl-N-ethylpropylamine hydrochloride typically involves the reaction of 3,3-diphenylpropylamine with ethylating agents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the ethylation process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
3,3-Diphenyl-N-ethylpropylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and other organic nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines .
Scientific Research Applications
3,3-Diphenyl-N-ethylpropylamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-Diphenyl-N-ethylpropylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to physiological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3,3-Diphenylpropylamine: A closely related compound with similar structural features but lacking the ethyl group.
Droprenilamine: Another derivative of diphenylpropylamine with distinct pharmacological properties.
Fendiline: A calcium channel blocker with a similar diphenylpropylamine backbone.
Uniqueness
3,3-Diphenyl-N-ethylpropylamine hydrochloride is unique due to its specific ethyl substitution, which imparts distinct chemical and biological properties. This modification can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
22101-74-2 |
|---|---|
Molecular Formula |
C17H22ClN |
Molecular Weight |
275.8 g/mol |
IUPAC Name |
N-ethyl-3,3-diphenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H21N.ClH/c1-2-18-14-13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,17-18H,2,13-14H2,1H3;1H |
InChI Key |
IMEMIVRUDXCIDN-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


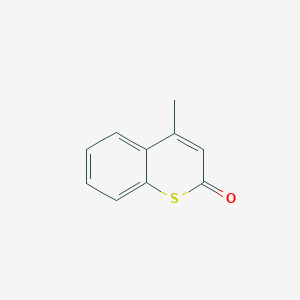
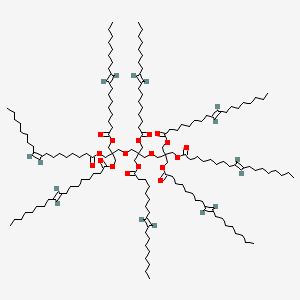
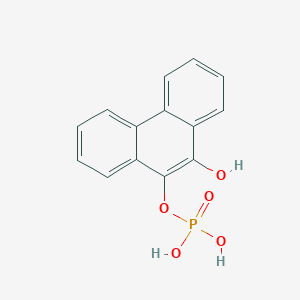
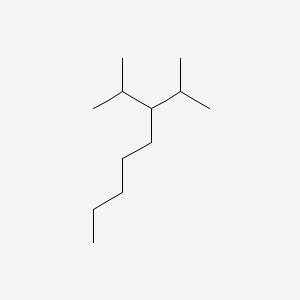

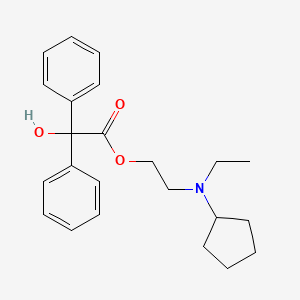
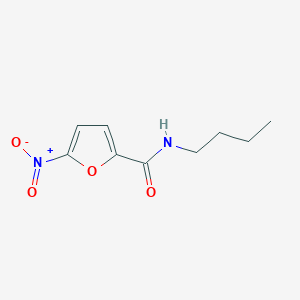
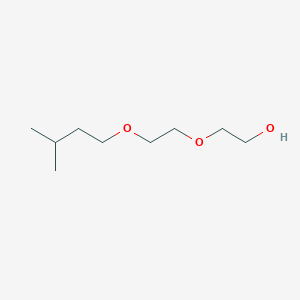
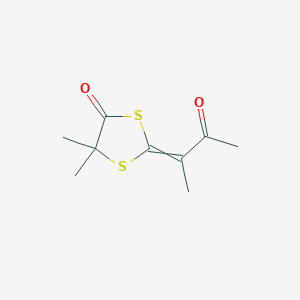
![1-Chloro-4-[(methanesulfinyl)methyl]benzene](/img/structure/B14708490.png)
